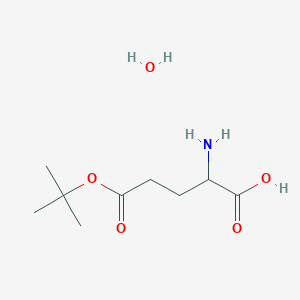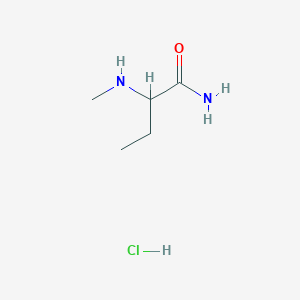
2-(Methylamino)butanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)butanamide hydrochloride: is a chemical compound with the molecular formula C5H13ClN2O. It is a white crystalline powder that is soluble in water and hydrochloric acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammoniation and Esterification: One method involves the ammoniation of 2-aminobutyric acid followed by esterification and ammonolysis to obtain 2-(Methylamino)butanamide hydrochloride.
Biotransformation: Another method uses L-threonine as the initial raw material, which undergoes biotransformation to produce L-2-aminobutyric acid.
Industrial Production Methods:
Chemical Synthesis: The industrial production often involves the chemical synthesis route, where the reaction conditions are optimized for high yield and purity.
Environment-Friendly Processes: Some methods combine biotransformation and chemical synthesis to utilize the good optical selectivity of biotransformation, resulting in high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Methylamino)butanamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, substituted amides.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Catalysis: Acts as a catalyst in certain chemical reactions.
Biology:
Enzyme Studies: Used in studies involving enzyme interactions and inhibition.
Medicine:
Pharmaceutical Research: Investigated for its potential use in developing new drugs and therapeutic agents.
Industry:
Chemical Manufacturing: Utilized in the production of other chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 2-(Methylamino)butanamide hydrochloride can inhibit specific enzymes by binding to their active sites, thereby affecting their activity.
Signal Transduction Pathways: It may interact with various molecular targets involved in signal transduction pathways, influencing cellular processes.
Comparison with Similar Compounds
2-Aminobutanamide Hydrochloride: Similar in structure but lacks the methyl group on the amino nitrogen.
N-Methylbutanamide: Similar but without the hydrochloride component.
Uniqueness:
Chemical Structure: The presence of both the methylamino group and the hydrochloride component gives 2-(Methylamino)butanamide hydrochloride unique chemical properties that are not found in similar compounds.
Reactivity: Its reactivity in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H13ClN2O |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
2-(methylamino)butanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-4(7-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H |
InChI Key |
LFFRJJQGNHVEMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


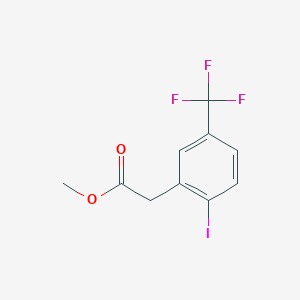
![N-tert-butyl-2-{2-chloro-4-[(cyclohexylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B12497015.png)

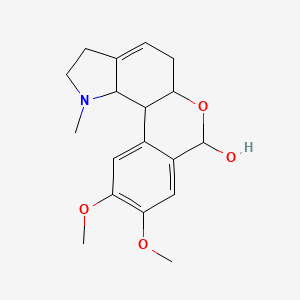
![Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate](/img/structure/B12497041.png)
![2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12497048.png)
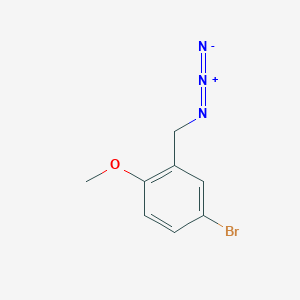
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B12497055.png)
![Rel-(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine](/img/structure/B12497061.png)
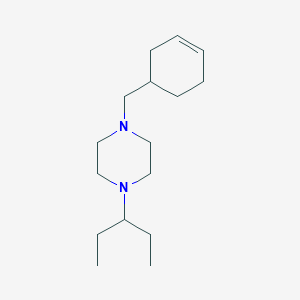
![5-(methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497084.png)
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12497090.png)
![Ethyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497092.png)
